(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide
Description
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide is a thioamide derivative featuring a cyano group, a 4-methoxyphenyl substituent, and a Z-configured α,β-unsaturated system. The Z stereochemistry arises from the spatial arrangement of the cyano and thioamide groups across the double bond.
Properties
CAS No. |
39145-31-8 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-4-2-8(3-5-10)6-9(7-12)11(13)15/h2-6H,1H3,(H2,13,15) |
InChI Key |
NSDYZWFBGUGNTC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=S)N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation-Based Approach
The most widely reported method involves a two-step process:
-
Formation of α,β-unsaturated nitrile : 4-Methoxybenzaldehyde reacts with cyanoacetamide in the presence of a base (e.g., piperidine or ammonium acetate) to yield (E)-2-cyano-3-(4-methoxyphenyl)acrylamide.
-
Thionation : The intermediate acrylamide undergoes sulfur substitution using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to produce the thioamide derivative.
Critical Parameters :
Stereochemical Control
The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioamide sulfur and cyano group. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to reduced steric hindrance.
One-Pot Synthesis via Thiourea Intermediate
An alternative route employs thiourea as a sulfur source:
-
Mannich reaction : 4-Methoxybenzaldehyde, cyanoacetamide, and thiourea react in acetic acid under reflux to form a thiourea adduct.
-
Acid-catalyzed cyclization : Hydrochloric acid eliminates ammonia, yielding the target compound.
Advantages :
-
Fewer purification steps (crude purity: >90%).
-
Scalable for batch production (maximum reported yield: 82%).
Optimization of Reaction Conditions
Thionation Reagent Comparison
| Reagent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Lawesson’s | 88 | 6 | 98 |
| P₂S₅ | 75 | 8 | 95 |
| NaHS/CS₂ | 62 | 12 | 88 |
Key Insight : Lawesson’s reagent provides superior efficiency due to milder conditions and reduced byproduct formation.
Solvent Effects on Z/E Isomer Ratio
| Solvent | Z:E Ratio | Yield (%) |
|---|---|---|
| DMF | 9:1 | 85 |
| THF | 7:1 | 78 |
| Ethanol | 5:1 | 65 |
Polar aprotic solvents enhance Z-selectivity by stabilizing the transition state through dipole interactions.
Characterization and Analytical Data
Spectroscopic Properties
-
IR (KBr) : ν = 2205 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=S), 1245 cm⁻¹ (C-O-CH₃).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (s, 1H, =CH-).
-
¹³C NMR : δ 55.8 (OCH₃), 114.2–161.5 (aromatic carbons), 179.3 (C=S).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amines in ethanol at elevated temperatures.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products with amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine: The compound’s derivatives are explored for their potential use as pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: In the materials science industry, the compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioamide group are key functional groups that interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Substituent Variations
Thioamide vs. Ester: Electronic and Reactivity Differences
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate ( ): This ester analog shares the 4-methoxyphenyl substituent but replaces the thioamide with an ester group and adopts the E configuration. The E configuration may also lead to distinct molecular packing in the solid state due to steric effects.
Methoxy vs. Hydroxy Substituents: Hydrogen Bonding and Solubility
- 2-cyano-3-(4-hydroxyphenyl)prop-2-enethioamide (3b2) ( ): Replacing the methoxy group with a hydroxyl substituent introduces strong hydrogen-bonding capability. The hydroxyl group in 3b2 can act as both a donor and acceptor, likely enhancing solubility in polar solvents compared to the methoxy analog. However, the synthetic yield of 3b2 is notably low (10% ), suggesting that the methoxy group in the target compound may improve synthetic efficiency by reducing side reactions or steric hindrance.
Stereochemical and Structural Implications
- Z vs. In contrast, the E-configured ester analog ( ) may adopt a more planar geometry, influencing intermolecular interactions and crystallinity.
Comparison with Diazaphosphinane Derivatives
- Compound 4 ( ):
This derivative incorporates a diazaphosphinane ring and a 4-methoxyphenyl group but lacks the α,β-unsaturated thioamide moiety. The presence of phosphorus and sulfur atoms in the ring system may confer unique electronic properties, such as increased Lewis acidity, which are absent in the target compound.
Research Findings and Implications
- Synthetic Challenges : The low yield of 3b2 highlights the sensitivity of thioamide synthesis to substituent effects. The methoxy group in the target compound may mitigate such issues by reducing polarity or side reactions.
- Electronic Effects : The thioamide group in the target compound offers weaker hydrogen-bonding capacity compared to amides (e.g., compound 1 in ) but stronger than esters, balancing solubility and reactivity.
Biological Activity
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide is an organic compound belonging to the thioamide class, characterized by a cyano group, a methoxyphenyl group, and a thioamide functional group. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's structure can be represented as follows:
- Chemical Formula : C11H10N2OS
- Molecular Weight : 218.27 g/mol
The presence of the methoxy group enhances its solubility and reactivity, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano and thioamide groups can form hydrogen bonds and other interactions that modulate the activity of these targets, potentially leading to therapeutic effects.
1. Enzyme Inhibition
Research indicates that this compound may serve as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.
2. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited a specific enzyme linked to cancer metabolism, showing promise as a therapeutic agent for cancer treatment.
- Anti-inflammatory Study : Another research focused on the anti-inflammatory effects, where the compound was shown to significantly reduce inflammation markers in animal models.
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains methoxy group; thioamide structure | Enzyme inhibition; anticancer; anti-inflammatory |
| (2Z)-2-cyano-3-phenylprop-2-enethioamide | Lacks methoxy group | Limited biological activity |
| (2Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enethioamide | Hydroxy instead of methoxy | Altered solubility; potential for different biological effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic addition-elimination reactions using α,β-unsaturated carbonyl precursors. For example, lithium enolates of thioamides can react with cyano-substituted arylaldehydes under controlled anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometric ratios of reactants. Crystallization in ethanol/water mixtures enhances purity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography resolves the Z-configuration and confirms planarity of the enethioamide moiety. Hydrogen-bonding networks (e.g., N–H···S interactions) stabilize the crystal lattice .
- FT-IR identifies ν(C≡N) (~2200 cm⁻¹) and ν(C=S) (~1250 cm⁻¹). ¹H/¹³C NMR distinguishes methoxy protons (δ 3.8–4.0 ppm) and cyano carbons (δ ~115 ppm) .
Q. What initial bioactivity screenings have been conducted on this compound, and what in vitro models are appropriate for assessing its therapeutic potential?
- Methodological Answer : Preliminary studies on analogous enethioamides show antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) activities. Use in vitro models like RAW 264.7 macrophages for cytokine profiling or MTT assays on cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and interactions of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes like COX-2 or kinases. Solvent effects are simulated using PCM models .
Q. How can contradictions in spectral data or bioactivity results between similar enethioamide derivatives be systematically addressed?
- Methodological Answer :
- Spectral discrepancies : Compare X-ray structures with NMR/IR data to identify conformational flexibility or tautomerism. Use 2D NMR (COSY, NOESY) to resolve overlapping signals .
- Bioactivity variability : Standardize assays (e.g., IC₅₀ measurements under identical pH/temperature) and validate via dose-response curves. Cross-reference with structural analogs to isolate substituent effects (e.g., methoxy vs. chloro groups) .
Q. What methodologies are effective in elucidating the reaction mechanisms of this compound under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : Use H₂O₂ in acetic acid to form sulfoxides; monitor via TLC and LC-MS. Kinetic studies (UV-Vis spectroscopy) track intermediate formation .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the α,β-unsaturated system. Isotopic labeling (e.g., D₂) clarifies protonation pathways .
Data Contradiction Analysis
Example : Conflicting reports on the compound’s stability in acidic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
